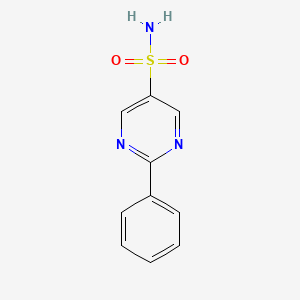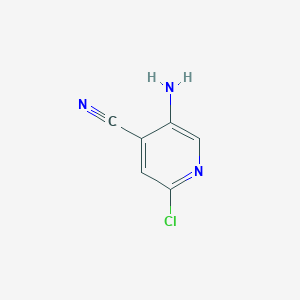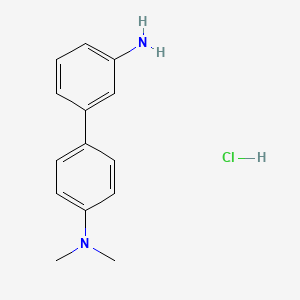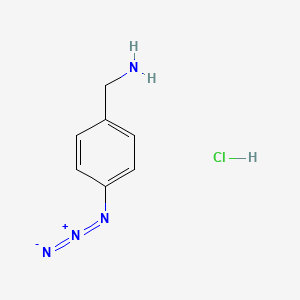![molecular formula C15H21NO B1528387 (2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 1823299-24-6](/img/structure/B1528387.png)
(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol
Descripción general
Descripción
Métodos De Preparación
The synthesis of (2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol involves several steps, typically starting with the formation of the cyclopenta[c]pyrrole ring systemThe specific reaction conditions and reagents used can vary, but common methods include the use of strong acids or bases to facilitate cyclization and nucleophilic substitution reactions to introduce the benzyl and hydroxymethyl groups .
Análisis De Reacciones Químicas
(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol can be compared with other similar compounds, such as:
(2-Benzylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol: This compound has a similar core structure but differs in the degree of hydrogenation.
Cyclopenta[c]pyrrole-3a(1H)-methanol, hexahydro-2-(phenylmethyl)-: Another structurally related compound with variations in the substituents on the cyclopenta[c]pyrrole ring.
Propiedades
IUPAC Name |
(2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-12-15-8-4-7-14(15)10-16(11-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMHLGKGPBRHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)
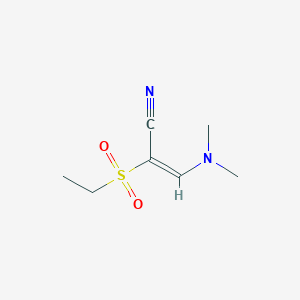
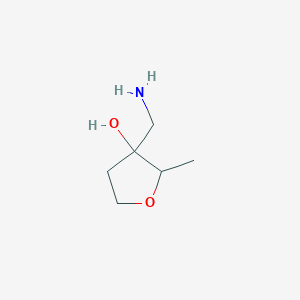
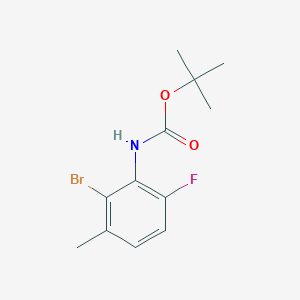
![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)
![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)

